Ibrutinib dimer - 2031255-23-7

Ibrutinib dimer

Catalog Number: EVT-6730247
CAS Number: 2031255-23-7
Molecular Formula: C50H48N12O4
Molecular Weight: 881.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of ibrutinib dimer can be approached through various chemical methodologies, often involving the modification of existing synthetic routes for ibrutinib. Typical steps include:

  1. Formation of Intermediate Compounds: The initial synthesis often requires creating intermediates such as 1-(1H-imidazol-1-yl) prop-2-en-1-one, which can be synthesized using mild reaction conditions that yield high purity .
  2. Dimerization Process: Dimerization may involve coupling reactions where two molecules of ibrutinib or its derivatives are linked through various chemical bonds (e.g., covalent bonds). Specific reagents and conditions (e.g., temperature, solvent choice) are optimized to promote this process while minimizing side reactions.
  3. Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired dimeric product with high yield and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of ibrutinib dimer consists of two ibrutinib units linked together. This structure can significantly influence its biological activity compared to the monomeric form. The precise molecular formula and structural details would typically be determined using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography.

Data

  • Molecular Formula: C₂₁H₂₄N₄O₂ (indicative; actual formula may vary based on specific dimerization).
  • Molecular Weight: Approximately 368.45 g/mol (for monomer; dimer weight would be approximately double).
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing ibrutinib dimer typically include:

  1. Dimerization Reaction: This involves nucleophilic attack by one molecule of ibrutinib on an electrophilic site of another molecule, potentially facilitated by catalysts or specific conditions (e.g., acidic or basic environments).
  2. Characterization of By-products: Monitoring for by-products during synthesis is crucial to ensure the purity of the final product. Techniques such as high-performance liquid chromatography are commonly used for this purpose .
  3. Stability Studies: Assessing the stability of both the dimer and any intermediates under various conditions (temperature, pH) is essential for understanding their potential therapeutic window.
Mechanism of Action

Process and Data

Ibrutinib exerts its effects by irreversibly binding to Bruton tyrosine kinase, thereby inhibiting B-cell receptor signaling pathways that are crucial for B-cell proliferation and survival. The dimerization may impact this mechanism by:

  • Altered Binding Affinity: Dimeric forms may exhibit different affinities for Bruton tyrosine kinase compared to monomers.
  • Enhanced Efficacy: By increasing local concentrations at target sites, dimers could potentially enhance therapeutic effects while minimizing off-target toxicity.

Data from pharmacokinetic studies suggest that modifications to the structure can lead to variations in absorption, distribution, metabolism, and excretion profiles.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ibrutinib dimer is expected to exhibit properties influenced by its molecular structure:

  • Solubility: Likely varies based on solvent polarity; typically assessed in organic solvents like dimethyl sulfoxide or ethanol.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies often involve assessing degradation pathways over time.

Relevant Data or Analyses

  • Melting Point: Specific melting points would need experimental determination.
  • pH Stability Range: Typically assessed in buffer solutions to evaluate potential degradation under physiological conditions.
Applications

Scientific Uses

Ibrutinib dimer holds promise in several scientific applications:

  1. Cancer Therapy: Potentially used as a more potent alternative to monomeric ibrutinib in treating resistant forms of hematological malignancies.
  2. Research Tool: Utilized in studies aimed at understanding B-cell signaling pathways and developing new therapeutic strategies.
  3. Pharmacokinetic Studies: Investigated for its pharmacokinetic properties to optimize dosing regimens in clinical settings.
Synthetic Methodologies and Pathways

Historical Evolution of Ibrutinib Synthesis and Dimer Emergence

The synthesis of ibrutinib, a covalent Bruton’s tyrosine kinase (BTK) inhibitor, traditionally relied on a Mitsunobu reaction followed by deprotection and acylation. Early routes used acryloyl chloride for the final acylation step, a process plagued by the reagent’s intrinsic instability. Acryloyl chloride readily undergoes Michael addition or polymerization, leading to significant impurity profiles. Among these, the ibrutinib dimer (a bis-acrylamide adduct) emerged as a predominant byproduct. This dimer forms when excess acryloyl chloride reacts with the primary amine of ibrutinib’s pyrazolopyrimidine core, followed by nucleophilic attack from a second ibrutinib molecule. The dimer’s structural similarity to ibrutinib—particularly its comparable polarity and molecular weight—complicated early purification efforts, often requiring costly chromatography [2] [4]. Patent analyses reveal that dimer impurities initially constituted >2% in crude batches, necessitating iterative process refinements [4].

Comparative Analysis of Oxidative vs. Catalytic Coupling Techniques

While oxidative coupling represents a plausible dimerization route (e.g., via air-mediated radical reactions), evidence suggests it is not the primary mechanism in ibrutinib dimer formation. Instead, electrophilic coupling driven by acryloyl chloride’s reactivity dominates. Catalytic methods, such as palladium-mediated cross-coupling or photoactivated reactions, have been explored theoretically for dimer mitigation but face industrial limitations:

  • Pd-catalyzed reactions risk heavy-metal contamination, requiring stringent removal.
  • Organocatalysis (e.g., tertiary amine-mediated control) shows promise in suppressing acrylate oligomerization but lacks scalability [7].Table 1: Coupling Techniques for Ibrutinib Dimer Formation
MechanismReagents/ConditionsDimer YieldKey Limitations
ElectrophilicAcryloyl chloride, base2-5%High impurity formation
OxidativeO₂, radical initiators<0.5%Not significant in synthesis
Catalytic (Pd)Pd(PPh₃)₄, aryl halidesTheoreticalMetal residues, cost
OrganocatalyticDABCO, Michael acceptors<1% (model)Scalability unproven

Role of Acylation Reagents in Dimer Formation During Ibrutinib Synthesis

The choice of acylation reagent critically determines dimer prevalence. Acryloyl chloride’s liquid state and sensitivity to humidity accelerate decomposition, fostering dimerization. Patent CN105859721A introduced solid acylating agents (e.g., 1-(1H-imidazol-1-yl)prop-2-en-1-one) as superior alternatives. These reagents:

  • Exhibit controlled reactivity due to crystalline stability.
  • Reduce dimer formation to <0.5% by minimizing free acrylate intermediates [4].Another strategy employs halogenated acryloyl chlorides (e.g., 3-chloroacryloyl chloride). The halogen atom sterically hinders Michael addition, suppressing dimerization. Subsequent base treatment (e.g., K₂CO₃/EtOH) eliminates the halogen, yielding pure ibrutinib with dimer content ≤0.10% [4]. Table 2 compares reagent efficacy:Table 2: Acylation Reagents and Dimer Control
ReagentStateDimer ImpurityIbrutinib Purity
Acryloyl chlorideLiquid2.0-5.0%90-95%
1-(1H-Imidazol-1-yl)prop-2-en-1-oneSolid0.10-0.30%>99.50%
3-Chloroacryloyl chlorideLiquid0.05-0.15%>99.70%

Industrial-Scale Synthesis Challenges and Purification Strategies

Scale-up magnifies dimer-related challenges:

  • Reaction Heterogeneity: Exothermic acylation necessitates cryogenic conditions (−5°C to 10°C) to prevent thermal runaway and dimer proliferation [4].
  • Co-Impurities: Unreacted diethylenediamine compounds (e.g., intermediate M) additively react with acrylates, generating dimer analogs structurally akin to ibrutinib [4] [6].

Purification leverages recrystallization solvents with polarity gradients:

  • Acid/Base Washes: Remove ionic impurities (e.g., unreacted amines).
  • Multistep Recrystallization: Using ethyl acetate/n-heptane or dichloromethane/methyl tert-butyl ether systems exploits solubility differences. Dimer remains in the mother liquor due to higher polarity, yielding ibrutinib with ≤0.10% dimer [4].Table 3: Industrial Purification Strategies for Dimer Removal
StepReagents/SolventsPurposeDimer Reduction
Acid wash (organic phase)0.5M HCl, citric acidRemove basic impurities30-40%
Base wash5% NaHCO₃Neutralize acidic residues10-20%
RecrystallizationEthyl acetate/n-heptane (1:4)Isolate ibrutinib crystals>95%
Final polishCH₂Cl₂/MTBE (3:1)Precipitate trace dimers>99%

Properties

CAS Number

2031255-23-7

Product Name

Ibrutinib dimer

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one

Molecular Formula

C50H48N12O4

Molecular Weight

881.0 g/mol

InChI

InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1

InChI Key

PPDQAMODZKHBII-LQFQNGICSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.